2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide

Catalog No.
S13117496
CAS No.
920537-45-7
M.F
C19H19IN2O2
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethy...

CAS Number

920537-45-7

Product Name

2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide

IUPAC Name

2-iodo-N-[2-(5-methoxy-1-methylindol-3-yl)ethyl]benzamide

Molecular Formula

C19H19IN2O2

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C19H19IN2O2/c1-22-12-13(16-11-14(24-2)7-8-18(16)22)9-10-21-19(23)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)

InChI Key

DEZNWIFMXZBZBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C3=CC=CC=C3I

2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide is a chemical compound characterized by its complex structure, which includes an indole moiety and an iodine atom. Its molecular formula is C19H19IN2O, and it has a molecular weight of approximately 404.27 g/mol. The compound is notable for its potential biological activity, particularly in the context of medicinal chemistry.

The reactivity of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide can be attributed to the presence of the iodine atom, which can participate in nucleophilic substitution reactions. Additionally, the benzamide functional group may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The methoxy group can also be involved in various electrophilic aromatic substitution reactions, expanding the range of possible derivatives that can be synthesized from this compound.

Research indicates that compounds similar to 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide may exhibit significant biological activities, including interactions with serotonin receptors. Specifically, indole derivatives are often studied for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems. The specific biological activities of this compound are still under investigation, but its structural features suggest potential efficacy in neuropharmacology.

The synthesis of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves several key steps:

  • Formation of the Indole Derivative: Starting from commercially available indole compounds, the methoxy group can be introduced via methylation reactions.
  • Iodination: The introduction of iodine can be achieved through electrophilic aromatic substitution or direct iodination methods.
  • Amide Formation: The final step involves coupling the iodinated indole with an appropriate amine to form the benzamide structure. This can be accomplished using standard peptide coupling techniques.

These methods allow for the efficient synthesis of the compound while maintaining high yields and purity.

2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide has potential applications in medicinal chemistry and pharmacology. Its unique structure makes it a candidate for drug development targeting various neurological disorders. Additionally, its derivatives may serve as probes in biochemical research to study receptor interactions and signaling pathways.

Studies on similar compounds have shown that they may interact with various biological targets, including serotonin receptors and other neurotransmitter systems. Interaction studies using radiolabeled ligands or receptor binding assays could provide insights into the pharmacological profile of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide, revealing its potential therapeutic effects or side effects.

Several compounds share structural features with 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide. Here are some notable examples:

Compound NameCAS NumberKey Features
N-[2-(5-hydroxy-1-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide1292285-52-9Hydroxyl group instead of iodine; potential for different biological activity .
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide93515-00-5Similar indole structure; used in receptor studies .
Benzamide, 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]920537-45-7Directly related compound with iodine; variations in substituents lead to different properties .

This detailed exploration of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide highlights its significance in chemical research and potential therapeutic applications. Further studies are essential to fully elucidate its biological properties and mechanisms of action.

Retrosynthetic analysis of 2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide begins by disassembling the molecule into logical synthons. The structure comprises three key fragments:

  • Ortho-iodinated benzamide core
  • Ethylamine linker
  • 5-methoxy-1-methylindole moiety

The primary disconnection involves cleaving the amide bond between the benzamide and ethylamine groups (Figure 1a). This yields 2-iodobenzoic acid and 2-(5-methoxy-1-methyl-1H-indol-3-yl)ethylamine as precursors. A secondary disconnection targets the indole’s ethylamine side chain, suggesting alkylation of 5-methoxy-1-methylindole with a bromoethylamine intermediate (Figure 1b). Radical retrosynthetic strategies, such as those involving hypervalent iodine reagents, offer alternative pathways for constructing the indole-ethylamine linkage.

The ortho-iodine substituent on the benzamide is best introduced via late-stage C–H functionalization, avoiding pre-functionalized aryl halides. Computational modeling supports the feasibility of directed iodination at the benzamide’s ortho position using transition-metal catalysts.

Directed C–H Iodination Strategies for Benzamide Derivatives

Directed C–H iodination provides an efficient route to install iodine at the benzamide’s ortho position. Palladium and iridium catalysts enable regioselective iodination under mild conditions:

Key Methodologies:

Catalyst SystemSubstrate ScopeYield (%)Reference
Pd(OAc)₂/CsOAc in DMSOBroad heterocycle tolerance72–89
[Ir(cod)OMe]₂ with I₂Electron-deficient benzamides65–78
Electrochemical Pd catalysisSterically hindered substrates55–68

For the target compound, the Pd(OAc)₂/CsOAc system in dimethyl sulfoxide (DMSO) at 90°C achieves optimal results. The amide group acts as a directing group, coordinating to palladium and facilitating C–H activation. Iodine (I₂) serves as both the iodinating agent and oxidant, with cesium acetate scavenging iodide byproducts. Mechanistic studies reveal a Pd(II)/Pd(IV) catalytic cycle, where oxidative addition of I₂ generates a Pd(IV) intermediate prior to reductive elimination.

This method avoids pre-functionalized starting materials, streamlining synthesis. For example, treating N-(8-quinolinyl)benzamide with I₂ (1.2 eq) and Pd(OAc)₂ (5 mol%) in DMSO at 90°C for 12 hours affords the ortho-iodinated product in 84% yield.

Indole Ethylamine Side-Chain Construction via Nucleophilic Substitution

The ethylamine side chain is introduced through alkylation of 5-methoxy-1-methylindole. Two approaches dominate:

Approach 1: Direct Alkylation

  • Indole activation: Deprotonation of the indole NH with NaH in tetrahydrofuran (THF) generates a nucleophilic species.
  • SN2 displacement: Reaction with 1,2-dibromoethane forms 3-(2-bromoethyl)-5-methoxy-1-methylindole (Equation 1):
    $$
    \text{Indole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{3-(2-Bromoethyl)indole} + \text{HBr}
    $$
  • Ammonolysis: Treatment with aqueous NH₃ replaces bromide with an amine group.

Approach 2: Reductive Amination

  • Condensation: 5-Methoxy-1-methylindole-3-carbaldehyde reacts with ethylamine to form an imine.
  • Reduction: Sodium borohydride reduces the imine to the ethylamine derivative.

Direct alkylation offers higher atom economy (78–85% yield), while reductive amination provides better stereocontrol for chiral variants.

Coupling Strategies for Amide Bond Formation

The final step couples 2-iodobenzoic acid and 2-(5-methoxy-1-methyl-1H-indol-3-yl)ethylamine. Common methods include:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt}} \text{Amide} + \text{H}_2\text{O}
$$
Yields range from 82–90%, with minimal racemization.

Mixed Carbonate Activation

Isobutyl chloroformate converts the acid to a reactive mixed carbonate, which reacts with the amine at 0°C. This method is preferred for acid-sensitive substrates.

Comparative Performance:

MethodReaction Time (h)Yield (%)Purity (%)
EDC/HOBt128898
Isobutyl chloroformate68595

Post-coupling purification via silica gel chromatography (ethyl acetate/hexane) ensures >95% purity. Nuclear magnetic resonance (NMR) confirms amide bond formation, with characteristic carbonyl signals at δ 165–168 ppm.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

434.04913 g/mol

Monoisotopic Mass

434.04913 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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